molecular formula C9H10N2O3S B14813117 4-Cyclopropoxy-5-(methylthio)-2-nitropyridine

4-Cyclopropoxy-5-(methylthio)-2-nitropyridine

Cat. No.: B14813117
M. Wt: 226.25 g/mol
InChI Key: PHZKOCCZWUFBLZ-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-5-(methylthio)-2-nitropyridine is a chemical compound with the molecular formula C10H12N2O2S It is a derivative of pyridine, characterized by the presence of a cyclopropoxy group at the 4-position, a methylthio group at the 5-position, and a nitro group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-5-(methylthio)-2-nitropyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Cyclopropoxylation: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction using cyclopropyl alcohol and a suitable leaving group.

    Methylthiolation: The methylthio group can be introduced through a nucleophilic substitution reaction using methylthiol and a suitable leaving group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-5-(methylthio)-2-nitropyridine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

    Substitution: The cyclopropoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Cyclopropoxy-5-(methylthio)-2-nitropyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-5-(methylthio)-2-nitropyridine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the nitro group suggests potential involvement in redox reactions, while the cyclopropoxy and methylthio groups may influence its binding affinity and specificity.

Comparison with Similar Compounds

4-Cyclopropoxy-5-(methylthio)-2-nitropyridine can be compared with other similar compounds, such as:

    4-Cyclopropoxy-5-(methylthio)nicotinamide: Similar structure but with an amide group instead of a nitro group.

    4-Cyclopropoxy-5-(methylthio)picolinic acid: Similar structure but with a carboxylic acid group instead of a nitro group.

    4-Cyclopropoxy-5-(methylthio)picolinamide: Similar structure but with an amide group instead of a nitro group.

The uniqueness of this compound lies in the combination of its functional groups, which confer specific chemical and biological properties that may not be present in the similar compounds listed above.

Properties

Molecular Formula

C9H10N2O3S

Molecular Weight

226.25 g/mol

IUPAC Name

4-cyclopropyloxy-5-methylsulfanyl-2-nitropyridine

InChI

InChI=1S/C9H10N2O3S/c1-15-8-5-10-9(11(12)13)4-7(8)14-6-2-3-6/h4-6H,2-3H2,1H3

InChI Key

PHZKOCCZWUFBLZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CN=C(C=C1OC2CC2)[N+](=O)[O-]

Origin of Product

United States

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